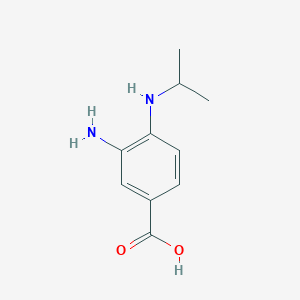

3-Amino-4-(isopropylamino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

284673-06-9 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-amino-4-(propan-2-ylamino)benzoic acid |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)12-9-4-3-7(10(13)14)5-8(9)11/h3-6,12H,11H2,1-2H3,(H,13,14) |

InChI Key |

VGFRRQNUXQDJFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 3 Amino 4 Isopropylamino Benzoic Acid

Established Synthetic Pathways to the Core Structure

The construction of the 3-Amino-4-(isopropylamino)benzoic acid molecule typically involves a series of chemical transformations to introduce the desired functional groups onto a benzoic acid backbone.

Multi-Step Reaction Sequences

The synthesis of this compound and its analogs often employs a multi-step approach that includes key reactions such as nitration, reduction, amination, and esterification/hydrolysis. A common strategy begins with a substituted benzoic acid, which undergoes nitration to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group. Subsequent amination reactions install the isopropylamino group. Finally, if the synthesis starts with an esterified benzoic acid, a hydrolysis step is required to yield the final carboxylic acid.

For instance, a related compound, 3-amino-4-hydroxybenzoic acid, is synthesized by the reduction of 4-hydroxy-3-nitrobenzoic acid. chemicalbook.com This reduction can be achieved using reagents like tin(II) chloride in hydrochloric acid. chemicalbook.com Similarly, the synthesis of 4-(N-Isopropyl amino)-benzoic acid has been reported via the alkylation of p-aminobenzoic acid. semanticscholar.org These examples highlight the fundamental transformations that are also applicable to the synthesis of the title compound.

A general multi-step synthesis might involve the following sequence:

Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.

Reduction: Conversion of the nitro group to a primary amine. This is a crucial step in preparing primary aromatic amines and can be accomplished using methods like catalytic hydrogenation (e.g., with hydrogen gas and a suitable catalyst) or metal/acid combinations (e.g., tin and hydrochloric acid). athabascau.ca

Amination: Introduction of the isopropylamino group. This can be achieved through various methods, including reductive amination or nucleophilic aromatic substitution.

Esterification/Hydrolysis: If the synthesis is performed on an ester derivative for protecting the carboxylic acid, a final hydrolysis step is necessary to liberate the free benzoic acid. researchgate.net

The order of these steps is critical to avoid unwanted side reactions and facilitate product isolation. athabascau.ca

Selection and Role of Key Starting Materials and Precursors

The choice of starting materials is paramount for an efficient synthesis. For this compound, a logical precursor is a molecule that already contains the benzoic acid moiety or a group that can be easily converted to it.

A plausible starting material is 4-amino-3-nitro-5-sulphamyl-benzoic acid, which can be substituted to obtain related structures. prepchem.com Another potential precursor is 4-aminobenzoic acid, which can undergo regioselective modifications. researchgate.net For instance, the synthesis of 4-amino-3-(aminomethyl)benzoic acid starts from 4-aminobenzoic acid. researchgate.net

The table below outlines some key starting materials and their roles in the synthesis of related aminobenzoic acid derivatives.

| Starting Material | Role in Synthesis |

| 4-Hydroxy-3-nitrobenzoic acid | Precursor for reduction to 3-amino-4-hydroxybenzoic acid. chemicalbook.com |

| p-Aminobenzoic acid | Starting point for alkylation to introduce N-substituted groups. semanticscholar.org |

| 4-Nitrotoluene | A precursor that requires both oxidation of the methyl group and reduction of the nitro group. athabascau.ca |

| 4-Chloro-3-nitrobenzoic acid | A precursor where the chloro group can be displaced by an amino group. |

| 3-Nitro-4-chlorobenzoic acid | Undergoes nucleophilic substitution of the chlorine followed by reduction of the nitro group. google.com |

Optimization of Reaction Conditions and Parameters

To maximize yield and purity while minimizing costs and environmental impact, the optimization of reaction conditions is crucial.

Catalyst Systems and Their Reusability

Catalysts play a vital role in many of the synthetic steps, particularly in reduction and amination reactions.

Palladium-on-Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of nitro groups to amines via catalytic hydrogenation. google.comgoogle.com Its efficiency and the ability to be recovered and reused make it an industrially viable option. A patent for the preparation of 3-amino-4-hydroxybenzoic acid describes the use of a 5% palladium on carbon catalyst for the hydrogenation of 4-hydroxy-3-nitrobenzoic acid. google.com

Acid Catalysts: Acids like hydrochloric acid are often used in conjunction with metals such as tin for nitro group reduction. chemicalbook.comathabascau.ca In esterification reactions, strong acids like sulfuric acid can be used as catalysts. bond.edu.au

Phase Transfer Catalysts: In certain alkylation reactions, phase transfer catalysts like quaternary ammonium (B1175870) salts can be employed to facilitate the reaction between reactants in different phases, often leading to higher yields. semanticscholar.orggoogle.com

The reusability of catalysts like Pd/C is a significant factor in green chemistry, reducing waste and cost.

Solvent Selection and Reaction Media Effects

The choice of solvent can significantly influence reaction rates, yields, and the ease of product isolation.

Polar Protic Solvents: Water and alcohols like methanol (B129727) and ethanol (B145695) are commonly used. prepchem.comorgsyn.orgchemicalbook.com For example, the synthesis of 4-(methylamino)benzoic acid involves a hydrolysis step in a mixture of methanol and water. chemicalbook.com

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) can be used, particularly in nucleophilic substitution reactions. nih.gov

Non-polar Solvents: In some cases, non-polar solvents may be used for extraction or as part of the reaction medium.

The solvent can affect the solubility of reactants and catalysts, and its polarity can influence the transition state energies of the reaction, thereby altering the reaction kinetics. acs.org The selection of an appropriate solvent system is critical for achieving optimal results.

Temperature and Pressure Control in Synthesis

Temperature and pressure are critical parameters that must be carefully controlled to ensure the desired reaction proceeds efficiently and safely.

Temperature: Many reactions in the synthesis of aminobenzoic acids are temperature-sensitive. For instance, nitration reactions are often carried out at low temperatures to control selectivity and prevent over-nitration. google.com Reductions and aminations may require heating to proceed at a reasonable rate. google.comprepchem.com Continuous-flow synthesis methods offer precise temperature control, which can be advantageous for reactions with high exothermicity. rsc.org

Pressure: Catalytic hydrogenation reactions are typically carried out under hydrogen pressure. The pressure can influence the reaction rate, with higher pressures generally leading to faster reactions. A patent describes the reduction of 3-nitro-4-hydroxybenzoic acid under a hydrogen pressure of 0.50-1.50MPa. google.com

The table below summarizes typical conditions for key reaction types.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Pressure |

| Nitration | Sulfuric Acid/Nitric Acid | - | 0 - 60 google.com | Atmospheric |

| Reduction (Catalytic Hydrogenation) | Pd/C | Water, Ethanol | 25 - 100 google.comgoogle.comorgsyn.org | 0.5 - 1.5 MPa google.com |

| Reduction (Metal/Acid) | Sn/HCl | Water/Acid | Reflux chemicalbook.com | Atmospheric |

| Amination | - | Ethanol | Reflux prepchem.com | Atmospheric |

| Hydrolysis | NaOH | Methanol/Water | Room Temperature chemicalbook.com | Atmospheric |

pH Regulation in Reaction Steps

The control of pH is a critical parameter in the synthesis of aromatic amino acids and their derivatives, influencing reaction rates, product purity, and yields. In multi-step syntheses analogous to that of this compound, pH adjustments are crucial at various stages. For instance, during the reduction of a nitro group to an amine, as seen in the preparation of similar compounds like 3-amino-4-methoxybenzanilide (B94723), the reaction mixture is often neutralized or made slightly alkaline after the reduction is complete. One patented process describes adjusting the pH to a range of 7-8 with sodium carbonate. google.com This step serves to quench the acidic conditions used during the reduction (e.g., with iron powder and hydrochloric acid) and to precipitate by-products like iron sludge, facilitating their removal through filtration. google.com

Conversely, in the final isolation step of the desired carboxylic acid product, the pH is typically shifted to the acidic range. For the related compound 4-Amino-3-methoxybenzoic acid, a 2N HCl solution is added to adjust the aqueous phase to a pH of 2. chemicalbook.com This protonates the carboxylate group, rendering the molecule less soluble in water and enabling its precipitation and collection by filtration. chemicalbook.com The choice of acidic or basic medium can also be integral to the reaction itself. In the synthesis of 3-amino-4-hydroxyl benzoic acid phosphate, a phosphoric acid medium is used, which is advantageous for the hydrogenation step and allows the palladium on carbon (Pd-C) catalyst to be recycled effectively. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry continually seeks methods to improve efficiency, selectivity, and environmental footprint. Advanced techniques like microwave-assisted synthesis and strategies for achieving high regioselectivity are central to this effort.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. ijprdjournal.com The primary benefits include a dramatic reduction in reaction times—often from hours to mere minutes—and frequently, an increase in product yields. ijprdjournal.comtsijournals.com This is achieved through the rapid and uniform heating of the reaction mixture via microwave irradiation. ijprdjournal.com

In syntheses of related benzoic acid derivatives and heterocyclic compounds, microwave irradiation has been shown to be highly effective. For example, the synthesis of certain benzoic acid amides can be completed in minutes with high yields. nih.govajrconline.org A comparative study on the synthesis of isoxazole (B147169) Schiff bases found that conventional methods required refluxing for over 3 hours to achieve yields of 70-81%, whereas microwave-assisted synthesis accomplished the reaction in just 30 seconds with yields of 90-95%. tsijournals.com Similarly, a method for producing 3-amino-1,2,4-triazoles from benzoic acids utilized microwave heating at 180°C for 3 hours to obtain high yields. mdpi.com

| Reaction/Compound Type | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |

|---|---|---|---|---|---|

| Isoxazole Schiff Base Synthesis | > 3 hours | 30 seconds | 70-81% | 90-95% | tsijournals.com |

| Benzoic Acid Synthesis (from Benzanilide) | ~30 minutes (Reflux) | 10 minutes | Not specified | Not specified | ajrconline.org |

| Benzocaine Synthesis | Several hours | 60 seconds | Not specified | Not specified | ijprdjournal.com |

Regioselective Synthetic Strategies

Regioselectivity—the control over the orientation of chemical transformations on a molecule—is fundamental to the synthesis of specifically substituted compounds like this compound. The precise placement of the amino and isopropylamino groups at the C3 and C4 positions, respectively, relative to the C1 carboxylic acid, requires a carefully planned synthetic route.

Methodologies for achieving regioselectivity often rely on the directing effects of existing functional groups on the aromatic ring and the careful choice of reaction conditions. rsc.org For example, the synthesis would typically start from a precursor where the substitution pattern is already established or can be reliably directed. A plausible strategy involves starting with a 4-substituted benzoic acid, introducing a nitro group which is directed to the 3-position, and then performing subsequent amination and reduction steps. The development of synthetic methodologies for isoxazole regioisomers highlights that varying reaction conditions, such as the solvent and temperature, can selectively favor the formation of one isomer over others from the same starting materials. rsc.org This principle of controlling outcomes by modifying reaction parameters is central to achieving the desired regiochemistry in complex aromatic systems.

Industrial Scale-Up Considerations and Process Efficiency

Translating a laboratory synthesis to an industrial scale introduces a host of new challenges centered on cost, safety, efficiency, and waste reduction. For a compound like this compound, process efficiency is paramount for commercial viability.

Furthermore, the process was designed so that the final product could be used directly in a subsequent polymerization reaction without needing an intermediate dehydrochlorination step, streamlining the manufacturing chain. researchgate.net Descriptions of related syntheses in 1000L reaction vessels highlight practical industrial steps such as the removal of by-products via heat filtering and the concentration of large volumes of solvent. google.com Biotechnological production routes, such as using recombinant Corynebacterium glutamicum to produce 3-amino-4-hydroxybenzoic acid, also represent a viable industrial strategy, with studies focusing on optimizing specific productivity (e.g., achieving 5.6 g/L) by controlling parameters like dissolved oxygen levels. nih.gov

Chemical Reactivity and Transformations of 3 Amino 4 Isopropylamino Benzoic Acid

Reactions Involving the Aromatic Amino Groups

The presence of two amino groups on the benzene (B151609) ring, one primary (at the 3-position) and one secondary (the 4-isopropylamino group), makes this region of the molecule particularly reactive. These groups can undergo oxidation, reduction, alkylation, and acylation reactions.

Oxidation Reactions (e.g., Formation of Nitroso or Nitro Derivatives)

Aromatic amines can be oxidized to form various products, including nitroso and nitro derivatives. The specific outcome often depends on the oxidizing agent and reaction conditions. For instance, hydrogen peroxide in the presence of a molybdenum catalyst has been used to oxidize substituted anilines to their corresponding nitroso compounds. nih.gov Another common reagent for this transformation is 3-chloroperoxybenzoic acid (MCPBA), which has been successfully employed to synthesize a variety of nitroso compounds from primary amines. nih.gov

The oxidation of aromatic amines to nitroso compounds can also be achieved using nitrous acid. nih.gov While direct oxidation of 3-Amino-4-(isopropylamino)benzoic acid is not explicitly detailed in the provided search results, the general reactivity of aromatic amines suggests that it would be susceptible to oxidation at the amino groups. The introduction of an electron-donating amino group can sometimes hinder further oxidation of a second group on the same ring. nih.gov

Reduction Reactions (e.g., Conversion to Corresponding Amines)

Reduction reactions are primarily relevant after an initial oxidation to a nitro or nitroso derivative. The conversion of a nitro group back to an amine is a fundamental transformation in organic synthesis. jsynthchem.com A variety of methods are available for the reduction of aromatic nitro compounds to their corresponding amines. jsynthchem.comgoogle.com

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like nickel tetrakis(triphenylphosphine) (Ni(PPh₃)₄). jsynthchem.com This system has been shown to effectively reduce nitroaromatic compounds to amines at room temperature. jsynthchem.com Another effective method involves the use of hydroiodic acid (HI) in conjunction with hypophosphorous acid (H₃PO₂), which is particularly useful for the reduction of nitro groups on phenolic rings to form aminophenol derivatives. nih.gov The reduction of the nitroso group to a hydroxylamino intermediate is reported to be significantly faster than the initial reduction of the nitro group. nih.gov

Alkylation Reactions and Stereochemical Implications

The amino groups of this compound can undergo alkylation. For example, the reaction of a related compound, 3-amino-4-isopropylamino-5-sulphamyl-benzoic acid, with benzyl (B1604629) bromide in refluxing ethanol (B145695) leads to the formation of the corresponding 3-benzylamino derivative. prepchem.com This indicates that the primary amino group is susceptible to alkylation.

Aromatic amino acids, in a broader sense, are precursors for the synthesis of various biologically important molecules. The aromatic rings of these amino acids can participate in non-covalent interactions such as π-π stacking, which can influence the specificity of their reactions. mdpi.com

Acylation and Amidation Reactions

The amino groups of aminobenzoic acids can be acylated to form amides. The reaction of an N-acylamino acid with an aminobenzoic acid can be facilitated using the mixed anhydride (B1165640) method. google.com This involves forming a mixed anhydride from the acylated amino acid, which then reacts with the aminobenzoic acid. google.com Strong inorganic or organic acids can catalyze this reaction. google.com

The reaction between a carboxylic acid, like benzoic acid, and a primary amine, such as methylamine, results in the formation of an amide and water in a process known as amidization. youtube.com This general principle applies to the reaction of the amino groups of this compound with acylating agents.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive site in the this compound molecule.

Esterification Reactions

The carboxylic acid group of this compound can undergo esterification. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the synthesis of isopropyl 3-amino-4-methylbenzoate is achieved by reacting 3-amino-4-methylbenzoic acid with isopropanol (B130326) under acidic conditions. Similarly, the well-known local anesthetic Benzocaine (ethyl p-aminobenzoate) is prepared by the esterification of p-aminobenzoic acid with ethanol, using concentrated sulfuric acid as a catalyst. libretexts.org The esterification of p-nitrobenzoic acid derivatives, followed by reduction of the nitro group, is another route to producing esters of aminobenzoic acids. google.com

The esterification of 3-isopropylamino-benzoic acid with isopropanol would yield isopropyl 3-isopropylaminobenzoate. chemeo.com

Interactive Data Tables

Table 1: Alkylation Reaction Example

| Reactant | Reagent | Product |

| 3-amino-4-isopropylamino-5-sulphamyl-benzoic acid | Benzyl bromide | 3-benzylamino-4-isopropylamino-5-sulphamyl-benzoic acid prepchem.com |

Table 2: Esterification Reaction Examples

| Carboxylic Acid | Alcohol | Product |

| 3-amino-4-methylbenzoic acid | Isopropanol | Isopropyl 3-amino-4-methylbenzoate |

| p-aminobenzoic acid | Ethanol | Ethyl p-aminobenzoate (Benzocaine) libretexts.org |

| 3-isopropylamino-benzoic acid | Isopropanol | Isopropyl 3-isopropylaminobenzoate chemeo.com |

Amidation Reactions

The carboxylic acid and amino groups of this compound are key to its participation in amidation reactions, forming amide bonds which are fundamental in peptide synthesis and the creation of various derivatives. sigmaaldrich.com The primary amine at position 3 can react with activated carboxylic acids, while the carboxylic acid group can be activated to react with other amines.

The reaction of a carboxylic acid with a primary amine, such as in the case of benzoic acid and methylamine, is a classic amidization or condensation reaction that results in the formation of an N-substituted amide and water. youtube.com This transformation typically involves the removal of the hydroxyl group from the carboxylic acid and a hydrogen atom from the amine. youtube.com For this to occur, the carboxylic acid is often activated.

Derivatives of aminobenzoic acids have been synthesized by reacting them with various acyl halides, such as benzoyl chloride, in a suitable solvent like pyridine (B92270). researchgate.net Similarly, this compound can be expected to undergo acylation at its primary amino group.

Furthermore, the molecule can be utilized in solid-phase peptide synthesis. mdpi.com For instance, a one-step synthesis method has been developed for creating 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, highlighting the utility of diaminobenzoic acid structures in building complex peptide chains. nih.gov In such syntheses, coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are commonly employed to facilitate the formation of the amide bond. mdpi.com

Table 1: Representative Amidation Reaction Conditions

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| This compound (as amine) | Activated Carboxylic Acid (e.g., Acyl Chloride) | Base (e.g., Pyridine) | Pyridine, THF | N-Acylated derivative |

Electrophilic Aromatic Substitution Reactions of the Benzene Ring (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. youtube.com In this compound, the directing effects of the two amino groups (-NH2 and -NH-iPr) and the carboxylic acid group (-COOH) are in opposition.

The amino and isopropylamino groups are strong activating groups and are ortho, para-directors. They increase the electron density of the benzene ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com Conversely, the carboxylic acid group is a deactivating group and a meta-director, withdrawing electron density from the ring.

Given the substitution pattern of this compound, the positions available for substitution are C2, C5, and C6.

Position 2: ortho to the -NH2 group and meta to the -NH(iPr) group.

Position 5: ortho to the -NH(iPr) group and meta to the -NH2 group.

Position 6: para to the -NH2 group and ortho to the -NH(iPr) group.

The powerful activating and directing effects of the two amino groups will dominate over the deactivating effect of the carboxylic acid. The position most activated towards electrophilic attack would be C6, as it is para to one amino group and ortho to the other, and also meta to the deactivating carboxyl group. Position 5 is also strongly activated. Steric hindrance from the isopropyl group might slightly disfavor substitution at position 5 compared to position 6.

Halogenation: Aromatic halogenation with bromine or chlorine typically requires a Lewis acid catalyst like FeBr3 or AlCl3 to generate the electrophile. masterorganicchemistry.com For a highly activated ring like this one, the reaction might proceed even without a catalyst. The major products would be the 5-halo and 6-halo derivatives.

Nitration: Aromatic nitration is achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com Due to the strongly acidic conditions, the basic amino groups will be protonated to form ammonium (B1175870) ions (-NH3+ and -NH2+-iPr). These protonated groups are strongly deactivating and meta-directing. This would drastically change the reaction's outcome, directing the incoming nitro group to the positions meta to both ammonium groups, which are positions 5 and 6 (relative to the original numbering).

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br2, FeBr3 | 3-Amino-6-bromo-4-(isopropylamino)benzoic acid |

Investigating Novel Reaction Pathways

The unique arrangement of functional groups in this compound makes it a candidate for the synthesis of novel heterocyclic systems. For instance, reactions involving both an amino group and the carboxylic acid could lead to the formation of benzoxazinones or other fused ring structures under appropriate conditions.

Research into related aminobenzoic acid derivatives has shown pathways to complex molecules. For example, derivatives of 3-aminopyridin-2(1H)-ones, which possess an amino acid amide fragment, are of interest for their biological activities. nih.gov While not a direct reaction of this compound, this highlights the potential for aminobenzoic acids to serve as scaffolds for more complex, "privileged" structures.

Furthermore, unexpected cyclization reactions can occur during the transformation of substituted benzoic acids. Studies on the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester have led to the isolation of new, unanticipated chromane (B1220400) derivatives. mdpi.com This suggests that under thermal or catalytic conditions, the substituents on this compound could potentially undergo intramolecular reactions to form novel polycyclic compounds.

Mechanistic Principles Governing Chemical Transformations

The chemical transformations of this compound are governed by established mechanistic principles. Amidation reactions proceed via nucleophilic acyl substitution, where an amine attacks the activated carboxyl carbon.

The mechanism of electrophilic aromatic substitution is a two-step process. libretexts.org

Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (e.g., Br+ or NO2+). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is crucial. For this compound, the positive charge of the arenium ion can be delocalized onto the nitrogen atoms of the amino groups, significantly stabilizing the intermediate when the attack occurs at the ortho or para positions relative to these groups.

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring and yields the substitution product. masterorganicchemistry.com

In the case of nitration under strongly acidic conditions, the protonation of the amino groups alters the electronic properties of the ring. The resulting ammonium groups exert a strong electron-withdrawing inductive effect, deactivating the ring and directing the incoming electrophile to the meta position. This demonstrates the critical role of reaction conditions in dictating the mechanistic pathway and the final product distribution.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) techniques, a complete picture of the molecular skeleton and proton environments of 3-Amino-4-(isopropylamino)benzoic acid can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The carboxylic acid proton typically appears as a broad singlet in the downfield region of 10-13 ppm, though this signal can be broadened or absent due to exchange with residual water in the solvent. wikipedia.org

The isopropyl group gives rise to two characteristic signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, due to spin-spin coupling. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns depend on the electronic effects of the amino, isopropylamino, and carboxyl substituents. The protons of the primary amino group (-NH₂) and the secondary amino group (-NH-) of the isopropylamino substituent would likely appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Aromatic (C2-H) | 7.0 - 7.5 | doublet |

| Aromatic (C5-H) | 6.5 - 7.0 | doublet of doublets |

| Aromatic (C6-H) | 6.5 - 7.0 | doublet |

| Isopropyl (-CH(CH₃)₂) | 3.5 - 4.5 | septet |

| Isopropylamino (-NH-) | 3.0 - 5.0 | broad singlet |

| Amino (-NH₂) | 3.0 - 5.0 | broad singlet |

Note: Predicted values are based on analysis of similar structures like 3-aminobenzoic acid and 4-isopropylbenzoic acid. Actual values may vary. rsc.orgchemicalbook.com

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is typically observed in the 168-175 ppm range. rsc.org The six carbons of the benzene ring would appear in the aromatic region (approximately 110-150 ppm), with their exact shifts influenced by the attached functional groups. The carbons of the isopropyl group are expected in the aliphatic region, with the methine carbon appearing further downfield than the methyl carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 168 - 175 |

| Aromatic (C4) | 145 - 150 |

| Aromatic (C3) | 140 - 145 |

| Aromatic (C1) | 130 - 135 |

| Aromatic (C6) | 120 - 125 |

| Aromatic (C2) | 115 - 120 |

| Aromatic (C5) | 110 - 115 |

| Isopropyl (-C H(CH₃)₂) | 45 - 55 |

Note: Predicted values are based on analysis of related aminobenzoic acids and isopropyl-substituted aromatics. Quaternary carbon signals (C1, C3, C4) are typically weaker. rsc.orgchemicalbook.com

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.com For this compound, key COSY correlations would be observed between the isopropyl methine (CH) proton and the methyl (CH₃) protons. It would also reveal couplings between adjacent protons on the aromatic ring, helping to confirm their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton in the ¹H spectrum. For example, the aromatic proton signals would be correlated to their respective aromatic carbon signals, and the isopropyl protons to their corresponding aliphatic carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu This is crucial for piecing together the molecular framework by connecting substituent groups to the main structure. Key HMBC correlations would include:

Correlations from the isopropyl methine and methyl protons to the C4 carbon of the benzene ring.

Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.

Correlation from the C2-H proton to the carboxyl carbon (C=O), confirming the position of the carboxylic acid group relative to the aromatic protons. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. researchgate.net

The FT-IR and FT-Raman spectra are dominated by the characteristic vibrations of the carboxylic acid and the two amino groups.

Carboxyl Group (-COOH): A very broad O-H stretching band is expected in the FT-IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. wikipedia.org The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band in the region of 1680-1725 cm⁻¹. wikipedia.orgmdpi.com

Amino Groups (-NH₂ and -NH-): The primary amine (-NH₂) will exhibit two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range. The secondary amine (-NH-) of the isopropylamino group will show a single N-H stretching band in a similar region. N-H bending vibrations (scissoring) are typically observed around 1600 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Functional Groups

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | FT-IR (Broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1725 | FT-IR (Strong, Sharp) |

| Primary Amino | N-H stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR/FT-Raman |

| Secondary Amino | N-H stretch | 3300 - 3500 | FT-IR/FT-Raman |

Source: Data compiled from spectroscopic studies of aminobenzoic acids and related compounds. wikipedia.orgresearchgate.netmdpi.com

The substituted benzene ring has several characteristic vibrational modes that confirm its presence and substitution pattern.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. mdpi.com

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring produce a series of bands, often of variable intensity, in the 1400-1625 cm⁻¹ range. mdpi.com

C-H Out-of-Plane Bending: Strong absorptions in the 650-900 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly indicative of the substitution pattern on the benzene ring.

Table 4: Characteristic Vibrational Frequencies for the Benzene Ring

| Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C ring stretch | 1400 - 1625 |

Source: Data from general spectroscopic principles and studies on substituted benzenes. mdpi.comresearchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, HRMS)

Mass spectrometry (MS), along with hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS), serves as a cornerstone for the molecular analysis of this compound. These methods are indispensable for determining its molecular weight, elemental composition, structural details, and purity.

Determination of Elemental Composition and Molecular Weight

High-resolution mass spectrometry provides the precise mass of a molecule, which is crucial for determining its elemental composition. The molecular formula for this compound is C10H14N2O2. Based on this formula, the calculated molecular weight is approximately 194.23 g/mol . guidechem.comnih.gov HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass, thereby verifying its elemental makeup.

Table 1. Molecular Details of this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol guidechem.comnih.gov |

| CAS Number | 467235-04-7 guidechem.com |

Elucidation of Fragmentation Patterns for Structural Information

For protonated amino acids, common fragmentation pathways include the loss of water (H₂O) and the loss of both water and carbon monoxide (H₂O + CO). nih.gov In the case of benzoic acid, a characteristic fragmentation is the loss of the hydroxyl group (-OH) to form a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, followed by the loss of carbon monoxide (CO) to yield a phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info For this compound, analogous fragmentation would be expected, such as the initial loss of the carboxylic acid group or cleavage of the isopropyl group from the amine.

Application in Purity Assessment and Impurity Identification

Hyphenated techniques, particularly LC-MS, are exceptionally effective for evaluating the purity of chemical compounds and identifying impurities. The liquid chromatography component separates the primary compound from any byproducts or unreacted starting materials before they enter the mass spectrometer. This separation allows for the sensitive and accurate detection of impurities, even at trace levels.

For instance, in the analysis of related aminobenzoic acids, LC-MS/MS methods have been developed to simultaneously determine a parent compound and its metabolites, demonstrating the technique's power to resolve and quantify structurally similar molecules. nih.gov This capability is critical for quality control in the synthesis of this compound, ensuring the identification of potential impurities such as 3-amino-4-chlorobenzoic acid or 3-amino-4-hydroxybenzoic acid that could arise from the synthetic route. nist.govchemicalbook.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions. A search of available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. However, the crystal structure of a related compound, 4-Isopropylamino-3-nitrobenzonitrile, has been determined, revealing details about the planarity of the ring and the nature of intermolecular hydrogen bonding. researchgate.net Such data for the title compound would be invaluable for a complete understanding of its solid-state conformation.

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insight into its electronic transitions and properties. The spectrum of an aromatic compound is dictated by its chromophoric groups. For this compound, the substituted benzene ring is the primary chromophore.

While a specific UV-Vis spectrum for this exact compound is not available, data from its isomers and similar molecules can provide an estimate of its expected absorption profile. For example, 3-Aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com Similarly, 4-Aminobenzoic acid (PABA) shows absorption maxima around 260 nm in water. mdpi.com The electronic conjugation between the amino groups and the carboxyl substituent through the aromatic ring governs these transitions. researchgate.net It is therefore anticipated that this compound would have a comparable UV absorption profile, influenced by the specific positions of its functional groups.

Computational Chemistry and Molecular Modeling of 3 Amino 4 Isopropylamino Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. For aminobenzoic acid derivatives, DFT calculations, particularly using the B3LYP functional, have been effectively employed to determine molecular geometries, vibrational frequencies, and other key parameters.

Geometry Optimization and Prediction of Molecular Structure

The initial step in the computational analysis of 3-Amino-4-(isopropylamino)benzoic acid involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms in three-dimensional space, which corresponds to the most stable conformation of the molecule. This is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Representative Theoretical Bond Lengths and Angles for Aminobenzoic Acid Isomers (Illustrative)

| Parameter | 2-Aminobenzoic Acid (Theoretical) | 3-Aminobenzoic Acid (Theoretical) | 4-Aminobenzoic Acid (Theoretical) |

| C-C (ring) | ~1.39-1.41 Å | ~1.38-1.40 Å | ~1.39-1.40 Å |

| C-N | ~1.39 Å | ~1.40 Å | ~1.38 Å |

| C-C (carboxyl) | ~1.49 Å | ~1.49 Å | ~1.48 Å |

| C-O (carbonyl) | ~1.22 Å | ~1.21 Å | ~1.21 Å |

| C-O (hydroxyl) | ~1.36 Å | ~1.36 Å | ~1.37 Å |

| C-C-N (angle) | ~120° | ~120° | ~120° |

| O-C-O (angle) | ~123° | ~123° | ~123° |

| Note: This table is illustrative and based on general findings for aminobenzoic acids. Specific values for this compound would require dedicated calculation. |

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts)

DFT calculations are instrumental in predicting the spectroscopic properties of molecules. The theoretical vibrational frequencies (IR and Raman) can be calculated from the optimized geometry. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. For aminobenzoic acids, the characteristic vibrations of the amino group (N-H stretching), carboxylic acid group (C=O and O-H stretching), and the benzene (B151609) ring have been successfully assigned using this approach. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing valuable information for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical and experimental chemical shifts for aminobenzoic acid isomers have shown good correlation. researchgate.net For this compound, theoretical predictions would help in assigning the signals of the aromatic protons, the protons of the isopropyl group, and the carbons of the entire molecule.

Table 2: Illustrative Theoretical vs. Experimental Spectroscopic Data for Aminobenzoic Acids

| Spectroscopic Data | 2-Aminobenzoic Acid (cm⁻¹) | 3-Aminobenzoic Acid (cm⁻¹) | 4-Aminobenzoic Acid (cm⁻¹) |

| IR (N-H stretch) | |||

| Theoretical | ~3400-3500 | ~3400-3500 | ~3400-3500 |

| Experimental | ~3370-3480 | ~3360-3460 | ~3350-3450 |

| IR (C=O stretch) | |||

| Theoretical | ~1700 | ~1710 | ~1690 |

| Experimental | ~1680 | ~1695 | ~1670 |

| Raman (Ring breathing) | |||

| Theoretical | ~800 | ~1000 | ~850 |

| Experimental | ~810 | ~998 | ~855 |

| Note: This table provides a general comparison for aminobenzoic acids. The exact values for this compound would depend on specific calculations. |

Analysis of Electronic Charge Distribution and Aromaticity

The distribution of electronic charge within a molecule is crucial for understanding its reactivity and intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed on the DFT-optimized geometry, can provide insights into the atomic charges. For this compound, these analyses would reveal the electron-donating nature of the amino and isopropylamino groups and the electron-withdrawing nature of the carboxylic acid group, and how this influences the charge distribution on the benzene ring.

Molecular Electrostatic Potential (MEP) maps are a visual representation of the charge distribution. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atoms, and positive potential around the acidic proton and the amino protons.

Aromaticity, a key feature of the benzene ring, can also be quantified using computational methods like the Nucleus-Independent Chemical Shift (NICS) index. This helps in understanding how substituents affect the aromatic character of the ring.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein. ajchem-b.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.

For derivatives of aminobenzoic acid, molecular docking studies have been performed to investigate their binding to various protein targets. nih.govmdpi.com In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein, and its interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of the protein would be analyzed. The results of such a study would provide valuable information on the binding mode and affinity of the compound, which is essential for understanding its potential biological activity. For instance, docking studies on similar benzoic acid derivatives have identified key interactions, such as hydrogen bonding between the carboxylic acid group and specific residues in the protein's active site. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For aminobenzoic acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These methods generate 3D contour maps that visualize the regions around the molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. A QSAR study on a series of compounds including this compound would help to understand the role of the isopropyl group and the substitution pattern on the benzene ring in determining its biological activity. For example, QSAR studies on related compounds have shown that hydrophobic and electrostatic fields are often critical for their bioactivity. mdpi.com

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Quantum chemical calculations can provide a range of descriptors that are useful in predicting the chemical reactivity of a molecule. These are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Other important reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (related to -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electronegativity (χ): The power of a molecule to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = χ² / 2η).

For this compound, the calculation of these descriptors would provide a quantitative measure of its reactivity, helping to predict its behavior in chemical reactions.

pKa Computational Calculations and Their Implications

The acid-dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a molecule in a solution and is fundamental to understanding its chemical behavior, including solubility, lipophilicity, and receptor-binding interactions. For a complex molecule such as this compound, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, computational methods offer a powerful tool for predicting its pKa values. These in silico approaches are particularly valuable when experimental data is scarce.

Computational pKa prediction typically involves quantum mechanical calculations to determine the Gibbs free energy change associated with the deprotonation of the acidic group and the protonation of the basic groups. Methodologies such as those based on Density Functional Theory (DFT) combined with continuum solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly employed to simulate the aqueous environment. These calculations can elucidate the specific ionization state of the molecule at a given pH, which is crucial for predicting its behavior in physiological systems.

While no dedicated computational studies on the pKa of this compound are publicly available, we can infer its likely acidic and basic properties by examining experimental and predicted data for structurally analogous compounds. The electronic effects of the substituents on the benzene ring—the carboxyl group, the 3-amino group, and the 4-isopropylamino group—all influence the molecule's pKa values. The amino groups, being electron-donating, are expected to increase the pKa of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2), making it a weaker acid. Conversely, the electron-withdrawing carboxylic acid group will lower the pKa of the amino groups, making them less basic than typical alkylamines.

The presence of two amino groups introduces multiple potential protonation sites. The pKa values for these groups will be influenced by their position and electronic environment. The 4-isopropylamino group, with the electron-donating effect of the isopropyl group, is expected to be slightly more basic than the 3-amino group.

To provide a reasonable estimation, the pKa values of relevant benzoic acid derivatives are presented below.

Interactive Table 1: Experimental and Predicted pKa Values of Structurally Related Compounds

| Compound Name | Functional Group | pKa Value | Type | Reference |

| Benzoic acid | Carboxylic Acid | 4.20 | Experimental | oup.com |

| 3-Aminobenzoic acid | Carboxylic Acid | 4.79 | Experimental | wikipedia.org |

| 3-Aminobenzoic acid | Amino Group | 3.07 | Experimental | wikipedia.org |

| 3,4-Diaminobenzoic acid | Carboxylic Acid | 4.75 | Experimental | oup.com |

| 3,4-Diaminobenzoic acid | Not specified | 5.02 | Predicted | chemicalbook.com |

| 3-Amino-4-propylbenzoic acid | Basic (Amino) | 5.56 | Predicted | epa.gov |

| 3-Amino-4-propylbenzoic acid | Acidic (Carboxylic) | 34.0 | Predicted | epa.gov |

Note: The predicted acidic pKa for 3-Amino-4-propylbenzoic acid appears to be an outlier and may refer to the deprotonation of an N-H bond rather than the O-H bond of the carboxylic acid.

Based on these related compounds, the carboxylic acid group of this compound is likely to have a pKa value around 4.7 to 5.0. The amino groups are expected to have pKa values in the range of 3 to 5.5. The precise values would depend on the interplay of electronic and steric effects.

The implications of these estimated pKa values are significant. At physiological pH (around 7.4), the carboxylic acid group (pKa ≈ 4.7-5.0) would be predominantly deprotonated, carrying a negative charge. The amino groups (pKa ≈ 3-5.5) would be largely in their neutral, unprotonated form. This suggests that at physiological pH, this compound would exist primarily as a negatively charged species. This ionization state has profound effects on its solubility, ability to cross biological membranes, and potential interactions with biological targets.

Mechanistic Investigations of 3 Amino 4 Isopropylamino Benzoic Acid and Its Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 3-Amino-4-(isopropylamino)benzoic acid and its analogs involves complex reaction mechanisms, including carefully controlled protonation events, the formation of specific intermediates, and subsequent cyclization or tautomerization processes.

Protonation and Intermediate Formation

The synthesis of aminobenzoic acid derivatives often begins with a nitrated precursor. For instance, the synthesis of 3-amino-4-hydroxybenzoic acid can be achieved by the reduction of 4-hydroxy-3-nitrobenzoic acid. chemicalbook.com This process typically involves a protonation step facilitated by a strong acid, such as hydrochloric acid (HCl), in the presence of a reducing agent like tin(II) chloride. chemicalbook.com The reaction proceeds through the protonation of the nitro group, which makes it more susceptible to reduction. The tin(II) chloride then acts as the electron donor to reduce the nitro group to an amino group, forming a tin complex as an intermediate before yielding the final amino acid product. chemicalbook.com

In a similar vein, the preparation of 3-amino-4-methoxybenzanilide (B94723) from 3-nitro-4-X-benzoic acid (where X is a halogen) involves the formation of an amide intermediate with aniline. google.com Subsequent steps to form related heterocyclic structures, such as tetramic acids, highlight the critical role of deprotonation. The loss of a proton from a nitrogen atom under basic conditions is often the initiating step for intramolecular cyclization. southampton.ac.uk The presence or absence of this acidic proton can determine whether the reaction proceeds towards cyclization or if the acylated intermediate can be isolated. southampton.ac.uk

A general synthetic pathway for a compound like ethyl 3-amino-4-(isopropylamino)benzoate would likely start from a nitrated benzoic acid ester. The synthesis would proceed through the following key mechanistic stages:

Nucleophilic Aromatic Substitution: An isopropylamine (B41738) nucleophile would replace a leaving group (e.g., a halogen) at the C4 position of the nitrated benzene (B151609) ring.

Reduction of the Nitro Group: The nitro group at the C3 position is then reduced to an amino group. This step often involves catalytic hydrogenation or the use of metal/acid combinations, where protonation of the nitro group is the initial step to facilitate the reduction.

Cyclization and Tautomerization Processes

Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic systems. The specific pathway and resulting structure are highly dependent on the functional groups present in the molecule. Studies on the closely related 3-amino-4-(methylamino)benzoic acid (MeDbz) have shown its utility as a linker in on-resin peptide cyclization. nih.govspringernature.com This process induces cleavage and cyclization to form cyclic thiodepsipeptides and other cyclic peptides. nih.govspringernature.com

Research on 3-amino-2,4-dihydroxybutanoic acid derivatives has demonstrated that regioselective cyclizations can be achieved, leading to the formation of functionalized γ-lactones, oxazolidinones, and other cyclic structures. nih.gov In these reactions, the amino group at the C3 position plays a crucial role in the cyclization process. nih.gov

Tautomerism is another key mechanistic aspect, particularly in derivatives that contain hydroxyl or thiol groups. For example, in the synthesis of derivatives from 3-amino-4-hydroxy-benzenesulfonamide, certain products were found to exist in their keto tautomeric form, while a corresponding thio-derivative was isolated in its thiol form. nih.gov Similarly, precursors to N-methyltetramic acids, which are β-dicarbonyl compounds, exhibit keto-enol tautomerism, which influences their reactivity and spectral properties. southampton.ac.uk

| Reaction Type | Key Mechanistic Feature | Example Precursor/Derivative | Resulting Structure/Process | Reference |

|---|---|---|---|---|

| Reduction | Protonation of nitro group | 4-hydroxy-3-nitrobenzoic acid | Formation of 3-amino-4-hydroxybenzoic acid | chemicalbook.com |

| Cyclization | Intramolecular nucleophilic attack | 3-amino-4-(methylamino)benzoic acid linker | On-resin synthesis of cyclic peptides | nih.govspringernature.com |

| Tautomerism | Keto-enol equilibrium | Derivatives of 3-amino-4-hydroxy-benzenesulfonamide | Isolation of stable keto or enol/thiol forms | nih.gov |

Studies on Molecular Recognition and Binding Mechanisms

The ability of this compound derivatives to interact with biological targets is governed by precise molecular recognition and binding mechanisms. These interactions are dictated by the compound's structure, including its stereochemistry and the distribution of electrostatic potential.

In studies of chiral inhibitors targeting fibroblast growth factor receptor 4 (FGFR4), the binding affinity was found to be significantly influenced by specific intermolecular forces. rsc.org The higher binding affinity of one enantiomer over the other was attributed to more favorable van der Waals and electrostatic interactions. rsc.org For example, the difference in van der Waals forces was largely determined by interactions with residues ASP641 and TYR643, while electrostatic differences were primarily influenced by residues LEU473 and LYS503. rsc.org This highlights how subtle changes in stereochemistry can lead to significant differences in binding energy and biological activity.

Similarly, investigations into the binding of β-amino acid naphthalenediimides with G-quadruplex DNA have shown enantioselective binding behavior. nih.gov Docking studies revealed that one enantiomer could achieve a more favorable binding position, intercalating within the DNA structure, driven by the anionic nature of its carboxylic acid group at physiological pH. nih.gov

The binding of sulfonamide derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) to human carbonic anhydrases (CAs) provides another example of specific molecular recognition. nih.gov X-ray crystallography of these compounds in complex with CA isoenzymes revealed the precise binding modes, offering a structural basis for their observed inhibitory activity. nih.gov

Oxidative Degradation Pathways and Chemical Stability Mechanisms

The chemical stability and degradation pathways of aromatic compounds like this compound are often studied in the context of atmospheric or metabolic chemistry. The degradation of the parent compound, benzoic acid, by atmospheric radicals such as hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) has been investigated through kinetic studies. researchgate.net

The initiation reactions with OH radicals are typically exothermic, involving the addition of the radical to the benzene ring or abstraction of a hydrogen atom. researchgate.net The subsequent degradation can proceed through further oxidation. For this compound, the electron-donating amino and isopropylamino groups would likely activate the aromatic ring, making it more susceptible to electrophilic attack by oxidative species compared to unsubstituted benzoic acid. The positions ortho and para to these activating groups would be the most probable sites of initial attack.

The stability of the resulting degradation products also plays a key role. For instance, in the degradation of benzoic acid, certain hydroxybenzoic acid isomers are more stable and thus more abundant than others. researchgate.net The specific degradation pathway for this compound would depend on the reaction conditions and the nature of the oxidizing agent.

Kinetic Studies of Key Chemical Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insight into reaction mechanisms. For the atmospheric degradation of benzoic acid, the total reaction rate constant for its reaction with OH radicals in aqueous droplets at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second. researchgate.net

The rates of these degradation reactions are influenced by temperature and altitude. researchgate.net For derivatives like this compound, the presence of the amino and isopropylamino substituents would be expected to increase this rate constant due to their activating effect on the aromatic ring.

| Reactant | Radical | Reaction Type | Calculated Rate Constant (298.15 K) | Reference |

|---|---|---|---|---|

| Benzoic Acid | OH | Degradation in atmospheric water droplets | 2.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | researchgate.net |

Influence of Chirality on Reaction Mechanisms

Chirality, or the "handedness" of a molecule, can have a profound impact on its chemical and biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the enantiomers of a chiral molecule.

The influence of chirality is starkly illustrated in the case of chiral inhibitors of FGFR4. The S-configured enantiomer was found to be 15 times more potent than the R-configured form. rsc.org Mechanistic studies revealed that this difference arises from how each enantiomer orients itself within the active site. The more active enantiomer established more stable and compact interactions, while the movement of the less active enantiomer was restricted, preventing it from interacting effectively with key residues. rsc.org The difference in binding affinity was quantified by changes in van der Waals and electrostatic energies, with the more potent isomer showing a significantly more favorable binding energy (ΔGbind). rsc.org

Studies on the self-assembly of tripeptides into hydrogels have also shown that amino acid chirality has a major effect on their supramolecular behavior. rsc.org Only specific combinations of D- and L-amino acids within the peptides led to the formation of stable hydrogels, demonstrating that chirality is a key determinant in the mechanism of self-assembly. rsc.org Furthermore, enantioselective binding has been observed in the interaction of chiral β-amino acid derivatives with DNA G-quadruplexes, underscoring the importance of chirality in molecular recognition. nih.gov

Spectroscopic Monitoring of Mechanistic Progress (e.g., Stopped-Flow Experiments)hmdb.ca

The elucidation of reaction mechanisms for compounds such as this compound and its derivatives often necessitates the use of advanced spectroscopic techniques capable of monitoring rapid chemical transformations in real-time. Stopped-flow spectroscopy is a powerful method for studying the kinetics of fast reactions in solution, with timescales typically in the millisecond range. sciepub.comwikipedia.orgbiologic.net This technique is particularly well-suited for investigating the formation and decay of transient intermediates that are critical to understanding the stepwise progression of a chemical reaction.

In a typical stopped-flow experiment, small volumes of reactant solutions are rapidly driven from separate syringes into a high-efficiency mixing chamber. wikipedia.org The mixture then flows into an observation cell, where the progress of the reaction is monitored using a spectroscopic probe, such as UV-Vis absorption or fluorescence spectroscopy. sciepub.comuniv-lorraine.fr The flow is then abruptly stopped, and the change in the spectroscopic signal is recorded as a function of time. wikipedia.org By analyzing the kinetic traces obtained at different reactant concentrations, temperature, or pH, detailed information about the reaction rates, the complexity of the mechanism, and the properties of any short-lived intermediates can be determined. univ-lorraine.fr

For a hypothetical reaction involving a derivative of this compound, such as its esterification or amidation, stopped-flow UV-Vis spectroscopy could be employed to monitor the reaction progress. The aromatic nature of the benzoic acid core and the amino substituents give rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum. sielc.comacs.org As the reaction proceeds, the electronic environment of the chromophore changes, leading to a shift in the absorption maximum (λmax) or a change in the molar absorptivity (ε).

Consider the reaction of an activated derivative of this compound with a nucleophile. The initial reactant might exhibit a specific absorption maximum. Upon reaction, the formation of the product would lead to a new species with a different absorption profile. By monitoring the decrease in the absorbance of the reactant or the increase in the absorbance of the product at a specific wavelength, the reaction kinetics can be followed.

A representative dataset from a stopped-flow experiment monitoring such a reaction is presented in the interactive table below. In this hypothetical scenario, the reaction progress is tracked by the change in absorbance at a specific wavelength over a short period.

| Time (ms) | Absorbance at λmax (AU) |

| 0 | 1.20 |

| 10 | 0.95 |

| 20 | 0.75 |

| 30 | 0.60 |

| 40 | 0.48 |

| 50 | 0.39 |

| 60 | 0.32 |

| 70 | 0.26 |

| 80 | 0.21 |

| 90 | 0.17 |

| 100 | 0.14 |

This table is a representative example created to illustrate the type of data obtained from a stopped-flow experiment. The values are hypothetical and based on typical kinetic traces for rapid reactions.

Furthermore, if the reaction involves a fluorescent derivative, stopped-flow fluorescence spectroscopy can provide even greater sensitivity. rasayanjournal.co.inusp.br The formation of a product with a different fluorescence quantum yield or a shift in its emission maximum can be used to monitor the reaction kinetics. This is particularly useful for tracking subtle changes in the molecular structure or environment during the reaction. researchgate.net

The data obtained from these stopped-flow experiments are crucial for constructing a detailed mechanistic picture. By fitting the kinetic data to various rate laws, the order of the reaction with respect to each reactant can be determined, and the rate constants for individual steps can be calculated. This quantitative information is invaluable for validating proposed reaction mechanisms and for optimizing reaction conditions.

Advanced Research Applications and Emerging Areas for 3 Amino 4 Isopropylamino Benzoic Acid

Role as a Versatile Chemical Building Block in Organic Synthesis

3-Amino-4-(isopropylamino)benzoic acid serves as a crucial starting material and intermediate in a variety of organic synthesis applications. Its unique structure, featuring a carboxylic acid group, a primary amino group, and a secondary isopropylamino group on a benzene (B151609) ring, allows for diverse chemical modifications. This trifunctional nature makes it a valuable component for constructing more complex molecules.

Precursor for Complex Organic Molecules

The reactivity of the different functional groups on this compound can be selectively manipulated to build intricate molecular architectures. For instance, the amino groups can undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid group can be converted into esters, amides, or other derivatives. This versatility allows chemists to use it as a foundational piece for synthesizing a wide range of complex organic compounds. An example of its use as a precursor is in the synthesis of 3-benzylamino-4-isopropylamino-5-sulphamyl-benzoic acid. prepchem.com

Scaffolds for Combinatorial Chemistry Approaches

In the field of drug discovery and materials science, combinatorial chemistry is a powerful technique used to rapidly synthesize large libraries of related compounds. iipseries.org this compound and similar amino-substituted benzoic acids are utilized as scaffolds in this process. nih.gov A scaffold is a core molecular structure to which various chemical appendages can be attached. By systematically varying the substituents at the amino and carboxylic acid positions of the benzoic acid core, researchers can generate a vast number of unique molecules. nih.gov These libraries can then be screened for desired biological activities or material properties, significantly accelerating the discovery process. For example, a library of over 2000 compounds was created using 3-amino-5-hydroxybenzoic acid as the core structure, demonstrating the utility of such scaffolds in generating chemical diversity. nih.gov

Building Blocks for Pseudopeptide Synthesis

Peptides are essential biological molecules, but their therapeutic use can be limited by their instability and poor bioavailability. Pseudopeptides are molecules that mimic the structure and function of natural peptides but are modified to have improved properties. Unnatural amino acids are key components in the synthesis of these pseudopeptides. nih.gov this compound, as a non-proteinogenic amino acid, can be incorporated into peptide chains to create novel structures with potentially enhanced stability and biological activity. mdpi.com The synthesis of pseudopeptides often involves the formation of peptide or pseudopeptide bonds between a protected α-amino acid and an α-aminoalkyl phosphorus derivative, a process distinct from standard peptide synthesis. nih.gov The use of building blocks like 4-amino-3-(aminomethyl)benzoic acid, a related compound, has been demonstrated in the solid-phase synthesis of branched pseudopeptides. researchgate.net

Intermediates in Specialized Chemical Production

Beyond its role in advanced research, this compound and its derivatives are important intermediates in the industrial production of specialized chemicals.

Dyes and Pigments

Aromatic amines are fundamental components in the synthesis of a wide variety of dyes and pigments. epa.gov The amino groups on compounds like this compound can be diazotized and coupled with other aromatic compounds to produce azo dyes, a large and commercially significant class of colorants. epa.gov The specific structure of the aromatic amine influences the color and properties of the final dye. For example, 3-amino-4-methoxybenzanilide (B94723) is a key intermediate in the production of several red pigments. google.com While direct evidence for the use of this compound in specific commercial dyes is not prevalent in the provided search results, its structural similarity to other dye precursors suggests its potential in this application.

Agrochemicals

Many modern agrochemicals, including herbicides, insecticides, and fungicides, are complex organic molecules. The synthesis of these compounds often relies on versatile building blocks that can be modified to optimize activity and selectivity. Aromatic amines and their derivatives are frequently used as intermediates in the production of agrochemicals. epa.gov The structural features of this compound make it a potential candidate for use as an intermediate in the synthesis of new agrochemical compounds. Its related compound, 3-amino-4-isopropylamino-5-sulphamyl-benzoic acid, highlights the utility of this structural class in creating functionalized molecules. prepchem.com

Supramolecular Chemistry and Crystal Engineering Studies

The molecular structure of this compound, featuring both hydrogen-bond donors (amino groups) and acceptors (carboxylic acid), makes it a prime candidate for studies in supramolecular chemistry and crystal engineering. These fields focus on designing and synthesizing complex, ordered structures held together by non-covalent interactions.

The specific arrangement of atoms in this compound allows for a variety of hydrogen-bonding interactions, which are crucial in determining the final crystal structure. The carboxylic acid group can form strong hydrogen bonds with neighboring molecules, while the amino groups can also participate in hydrogen bonding.

Studies on related aminobenzoic acid isomers have shown that the position of functional groups significantly influences the resulting hydrogen-bonding motifs. For instance, the crystal structures of Schiff bases derived from different isomers of aminobenzoic acid are governed by distinct types of hydrogen-bonding networks. nih.gov Depending on the substitution pattern, these molecules can form different supramolecular structures. nih.gov It is therefore highly probable that this compound would exhibit its own unique and complex hydrogen-bonding patterns, leading to specific crystal packing arrangements.

Supramolecular synthons are structural units within a crystal that are formed by specific and reliable intermolecular interactions. In the case of this compound, the carboxylic acid group is a key player in forming predictable synthons. For example, carboxylic acids commonly form dimeric synthons through hydrogen bonding.

The presence of both a primary and a secondary amino group, in addition to the carboxylic acid, offers the potential for the formation of more complex and extended supramolecular networks. Research on Schiff bases of aminobenzoic acids has demonstrated the formation of planar structures with strong intramolecular hydrogen bonds. nih.gov This suggests that this compound could also form intricate two- or three-dimensional networks through a combination of different hydrogen-bonding interactions. The interplay between the different functional groups would likely lead to the formation of unique and stable supramolecular synthons, a subject ripe for future investigation.

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by a set of ligands. The design of these ligands is crucial for creating metal complexes with specific properties and applications.

Currently, there is no specific research available in the public domain detailing the use of this compound as a ligand in coordination chemistry. However, its structure suggests significant potential in this area. The amino groups and the carboxylic acid group can all act as coordination sites for metal ions.

The reaction of primary amines with other molecules has been used to synthesize ligands for creating metal complexes with interesting properties, such as spin-crossover effects. nih.gov This indicates that aminobenzoic acid derivatives are valuable building blocks for ligand design. The specific stereochemistry and electronic properties of this compound could lead to the formation of novel metal complexes with unique catalytic, magnetic, or optical properties. Further research would be needed to explore its coordination behavior with various metal ions.

Investigation in Environmental Science and Bioengineering

The application of specialized chemical compounds to address environmental and biological challenges is a rapidly growing area of research. While direct studies are lacking, the chemical nature of this compound suggests potential avenues for exploration.

There is currently no publicly available research investigating the role of this compound in the reduction of methane (B114726) production. This remains a speculative area of application that would require dedicated scientific inquiry to determine any potential efficacy or mechanisms of action.

Design and Synthesis of Analogs for Structure-Function Exploration

The investigation of a specific chemical entity often involves the synthesis and analysis of structurally related compounds, or analogs, to elucidate structure-function relationships. This approach allows researchers to identify which parts of a molecule are essential for its activity and to optimize its properties by making targeted chemical modifications.